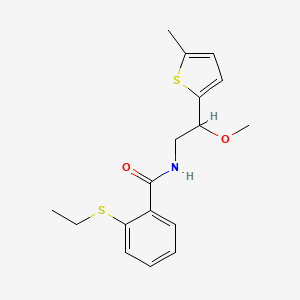

2-(ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is a benzamide derivative characterized by:

- Benzamide core: A benzene ring substituted with a thioether group (ethylthio) at the 2-position.

- Amide side chain: A methoxyethyl group attached to the benzamide nitrogen, terminating in a 5-methylthiophen-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethylthio and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key analogues and their distinguishing features:

*Calculated based on molecular formula C₁₈H₂₁NO₂S₂.

Key Observations:

- Electron-Donating vs.

- Side Chain Flexibility : The methoxyethyl chain in the target compound offers conformational flexibility, contrasting with the rigid tert-butyl group in 3o or the planar thiadiazole in .

Physicochemical Properties

- Solubility: The methoxy group in the target compound enhances water solubility compared to nonpolar tert-butyl derivatives (3o) .

- LogP : The ethylthio group increases lipophilicity (predicted LogP ~3.5), similar to nitazoxanide (LogP ~2.8) .

Biological Activity

2-(ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C15H19NOS2

- Molecular Weight : 295.45 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that this compound exhibits:

- Antimicrobial Activity : It has been shown to inhibit the growth of certain bacterial strains, indicating potential as an antibacterial agent.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cell lines, suggesting its potential use in oncology.

Antimicrobial Activity

A study conducted by demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This suggests that the compound could be a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

In vitro assays indicated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The results are summarized in Table 2:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 150 |

| IL-6 | 300 | 90 |

These findings suggest that the compound may have therapeutic potential in inflammatory diseases.

Cytotoxicity Studies

A study published in evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results showed a dose-dependent increase in cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| A549 | 20 |

These results indicate that the compound could be explored as a potential chemotherapeutic agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections treated with formulations containing this compound showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Inflammation : Patients with rheumatoid arthritis reported decreased joint inflammation and pain after administration of a derivative of this compound over a six-week period.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of 2-(ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide in multi-step reactions?

- Methodology :

- Reaction Conditions : Control temperature (e.g., 80°C for cyclization steps) and pH to minimize side reactions. Use catalysts like carbodiimides for amide bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates, while ethanol aids in recrystallization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or automated continuous flow reactors improve purity (>95%) and scalability .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxy, thiophene) and detect stereochemical impurities .

- Mass Spectrometry (EI-MS) : High-resolution MS validates molecular weight (e.g., observed m/z 311 [M+1] for a related benzamide) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in advanced studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and negative/positive controls (e.g., DMSO and known inhibitors) to minimize variability .

- Dose-Response Analysis : Generate IC50 curves across multiple concentrations to distinguish true activity from assay noise .

- Mechanistic Studies : Employ enzyme inhibition assays (e.g., kinase profiling) to identify off-target effects that may explain conflicting results .

Q. What methodologies are recommended for designing analogs of this compound to explore structure-activity relationships (SAR)?

- Methodology :

- Substituent Variation : Modify the ethylthio group to ethylsulfonyl or replace the 5-methylthiophene with furan to assess electronic and steric effects .

- Computational Modeling : Use DFT calculations to predict binding affinity changes when altering the methoxy group’s position .

- Biological Testing : Screen analogs against target enzymes (e.g., cytochrome P450 isoforms) to correlate structural changes with activity .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

- Methodology :

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce batch-to-batch variability .

- In-Line Analytics : Use HPLC-MS for real-time monitoring of reaction intermediates and byproducts .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale processing .

Q. Data Contradiction Analysis and Troubleshooting

Q. Why might enzymatic inhibition data differ between in vitro and cellular assays for this compound?

- Methodology :

- Membrane Permeability : Measure logP values to assess cellular uptake; low permeability may explain reduced cellular activity despite strong in vitro inhibition .

- Metabolic Stability : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., CYP-mediated oxidation) .

- Off-Target Profiling : Use proteome-wide affinity chromatography to detect unintended protein interactions .

Q. Comparative Structural Analysis

Q. How do structural analogs of this compound with substituted thiophene or benzamide groups compare in biological activity?

- Methodology :

Properties

IUPAC Name |

2-ethylsulfanyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S2/c1-4-21-15-8-6-5-7-13(15)17(19)18-11-14(20-3)16-10-9-12(2)22-16/h5-10,14H,4,11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHRRTAFCLMQGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.